molecular formula C5H8O B12930392 3-Butenal, 2-methyl- CAS No. 14690-12-1

3-Butenal, 2-methyl-

Cat. No.: B12930392
CAS No.: 14690-12-1
M. Wt: 84.12 g/mol
InChI Key: MFGWABPEZWYGGK-UHFFFAOYSA-N
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Description

. It is a member of the enal family, characterized by the presence of both an alkene and an aldehyde functional group. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylbut-3-enal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, 2-methylbut-3-enal is produced through similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methylbut-3-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Addition Reactions: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methylbut-3-enal involves its reactivity as an enal. The compound can undergo nucleophilic addition reactions at the β-carbon, leading to the formation of various adducts. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which activates the β-carbon towards nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Properties

IUPAC Name

2-methylbut-3-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGWABPEZWYGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457837
Record name 3-Butenal, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14690-12-1
Record name 3-Butenal, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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